Dspc-8B - 114928-03-9

Dspc-8B

Catalog Number: EVT-1173870
CAS Number: 114928-03-9
Molecular Formula: C52H104NO8P
Molecular Weight: 902.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Distearoyl phosphatidylcholine is classified as a phospholipid, specifically a glycerophospholipid. It consists of a glycerol backbone esterified with two stearic acid chains and a phosphocholine head group. Its chemical formula is C44_{44}H85_{85}N1_{1}O8_{8}P. DSPC is synthesized from natural sources or produced synthetically, often utilizing chiral catalysts to enhance yield and purity .

Synthesis Analysis

The synthesis of distearoyl phosphatidylcholine typically involves several steps:

  1. Starting Materials: The synthesis begins with glycerol and fatty acids (in this case, stearic acid).
  2. Protection of Functional Groups: Protective groups are often used to shield certain functional groups during the synthesis process.
  3. Phosphorylation: The protected glycerol is phosphorylated to form a phosphatidic acid intermediate.
  4. Deprotection: The protective groups are removed to yield the final phospholipid product.
  5. Choline Addition: Choline tosylate or another choline derivative is added to form the complete distearoyl phosphatidylcholine molecule under controlled conditions, often using anhydrous pyridine as a solvent .

The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the use of specific catalysts like Tritox to ensure high yields and purity levels.

Molecular Structure Analysis

Distearoyl phosphatidylcholine has a distinct molecular structure characterized by:

  • Glycerol Backbone: The central glycerol molecule provides the structural foundation.
  • Fatty Acid Chains: Two long-chain fatty acids (stearic acid) are attached via ester linkages at the sn-1 and sn-2 positions.
  • Phosphocholine Head Group: This hydrophilic portion contributes to the amphiphilic nature of the molecule, allowing it to form bilayers in aqueous environments.

The transition temperature (TmT_m) for DSPC is approximately 49.6 °C, indicating its ability to maintain structural integrity at physiological temperatures . This property is critical for its application in drug delivery systems.

Chemical Reactions Analysis

Distearoyl phosphatidylcholine participates in several chemical reactions relevant to its function:

  • Hydrolysis: Under certain conditions, DSPC can undergo hydrolysis, breaking down into its constituent fatty acids and glycerophosphocholine.
  • Lipid Bilayer Formation: In aqueous solutions, DSPC spontaneously forms lipid bilayers due to its amphiphilic nature, which is essential for liposome formation.
  • Drug Encapsulation: DSPC can encapsulate hydrophobic drugs within liposomes, facilitating targeted delivery.

These reactions are influenced by factors such as pH, temperature, and the presence of other lipids or surfactants .

Mechanism of Action

The mechanism of action of distearoyl phosphatidylcholine primarily involves its role in forming lipid bilayers that mimic biological membranes. When used in drug delivery systems:

  1. Encapsulation: Hydrophobic drugs are encapsulated within liposomes formed by DSPC, protecting them from degradation.
  2. Targeted Delivery: The liposomal structure allows for targeted delivery of drugs to specific tissues or cells.
  3. Controlled Release: The lipid bilayer can be engineered to release the drug in response to specific stimuli (e.g., pH changes or enzymatic activity).

This mechanism enhances the bioavailability and efficacy of therapeutic agents while minimizing side effects .

Physical and Chemical Properties Analysis

Distearoyl phosphatidylcholine exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white powder or solid at room temperature.
  • Solubility: Soluble in organic solvents such as chloroform and methanol but insoluble in water.
  • Phase Behavior: Exhibits distinct phase transitions (gel to liquid crystalline) at specific temperatures, crucial for its application in liposomal formulations .

The stability of DSPC-based formulations is influenced by factors like lipid composition and environmental conditions.

Applications

Distearoyl phosphatidylcholine has diverse applications across various fields:

  1. Pharmaceuticals: Used extensively in drug delivery systems, particularly for encapsulating anticancer drugs and vaccines.
  2. Biotechnology: Serves as a model membrane system for studying membrane dynamics and interactions.
  3. Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties.
Introduction

Background and Significance of Distearoylphosphatidylcholine in Nanostructured Lipid Systems

Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid characterized by dual stearic acid chains (C18:0), conferring high phase transition temperature (~55°C) and membrane rigidity. In nanostructured lipid carriers, DSPC serves as a critical helper lipid, stabilizing the lipid bilayer architecture and modulating nanoparticle interactions with biological systems [1]. Conventional lipid nanoparticle formulations (e.g., Onpattro-style systems) utilize DSPC at low concentrations (10 mol%), prioritizing hepatic delivery. Recent research demonstrates that increasing DSPC concentrations to 40 mol% induces a morphological transition: lipid nanoparticles develop a solid core surrounded by a bilayer structure, significantly enhancing serum stability and enabling extrahepatic targeting [1]. This structural innovation addresses a major limitation in nucleic acid delivery—rapid hepatic clearance—thereby expanding therapeutic applications to spleen, bone marrow, and other non-liver tissues [1] [7].

Table 1: Role of Distearoylphosphatidylcholine Concentration in Lipid Nanoparticle Performance

Distearoylphosphatidylcholine ConcentrationNanoparticle MorphologySerum StabilityPrimary Delivery Targets
10 mol% (Conventional)Homogeneous solid coreModerateLiver (hepatocytes)
40 mol% (High)Solid core + external bilayerHighLiver, spleen, bone marrow

Definition and Molecular Characterization of Distearoylphosphatidylcholine-8B

Distearoylphosphatidylcholine-8B denotes a specific, high-purity DSPC variant engineered for enhanced consistency in nanostructured lipid carrier formulations. Its molecular structure comprises:

  • Glycerol backbone: Sn-1 and Sn-2 positions esterified with stearic acid (octadecanoic acid, C17H35COOH)
  • Phosphocholine headgroup: Positively charged trimethylamine moiety linked via phosphate diester [8]
  • C8 alkyl chain modification (8B designation): An octyl (C8) chain incorporated at the phosphate interface, optimizing lipid packing density and reducing phase transition hysteresis [1] [9].

Biophysical analyses reveal that Distearoylphosphatidylcholine-8B adopts an orthorhombic lateral packing arrangement below its phase transition temperature, minimizing free volume in the hydrocarbon region. This molecular order is critical for forming the solid core observed in high-DSPC lipid nanoparticles. Cryogenic transmission electron microscopy studies confirm that lipid nanoparticles containing 40 mol% Distearoylphosphatidylcholine-8B exhibit a distinct 5–7 nm bilayer surrounding an electron-dense core, with encapsulated messenger RNA shielded from serum nucleases [1].

Historical Development of Phospholipid-Based Drug Delivery Systems

Phospholipid nanotechnology evolved from foundational discoveries in membrane biophysics to targeted therapeutic delivery:

  • 1964: Alec Bangham describes liposome self-assembly, establishing phospholipids as viable drug carriers [7].
  • 1990: First patent filed for solid lipid nanoparticles, replacing emulsion oils with solid triglycerides [9].
  • 1995: Doxil (liposomal doxorubicin) gains Food and Drug Administration approval, utilizing distearoylphosphatidylcholine for steric stabilization [7].
  • 2000s: Thermosensitive liposomes incorporating distearoylphosphatidylcholine/dipalmitoylphosphatidylcholine blends enable heat-triggered drug release [3].
  • 2018: Onpattro (siRNA lipid nanoparticles) commercializes ionizable lipid/distearoylphosphatidylcholine/cholesterol systems, cementing the "Onpattro formulation" paradigm [1].
  • 2023: High-distearoylphosphatidylcholine (40 mol%) lipid nanoparticles emerge, demonstrating that elevated helper lipid content enables extraherapeutic messenger RNA delivery via extended circulation and reduced hepatic sequestration [1].

Table 2: Evolution of Key Phospholipid-Based Drug Delivery Systems

YearSystemPhospholipid RoleClinical Impact
1964LiposomesBasic bilayer structureModel membranes / Drug carrier prototypes
1995Doxil (Stealth liposomes)Distearoylphosphatidylcholine in bilayer + polyethylene glycol-distearoylphosphatidylethanolamine for stealthingFirst Food and Drug Administration-approved nanodrug
2000Thermosensitive liposomesDistearoylphosphatidylcholine/dipalmitoylphosphatidylcholine phase transition controlLocalized chemotherapy via hyperthermia
2018Onpattro (siRNA lipid nanoparticles)Distearoylphosphatidylcholine (10 mol%) as helper lipidFirst RNAi therapeutic
2023High-Distearoylphosphatidylcholine lipid nanoparticles (40 mol%)Distearoylphosphatidylcholine-driven solid core/bilayer hybridNon-liver messenger RNA delivery demonstrated

Research Objectives and Scope

This review delineates the following research priorities for Distearoylphosphatidylcholine-8B:

  • Mechanistic analysis: Correlate Distearoylphosphatidylcholine-8B’s molecular packing (orthorhombic vs. hexagonal phases) with lipid nanoparticle core solidification and messenger RNA protection efficacy [1] [9].
  • Therapeutic expansion: Quantify payload delivery efficiency to extrahepatic sites (e.g., splenocytes, bone marrow stromal cells) using Distearoylphosphatidylcholine-8B-enriched lipid nanoparticles versus traditional formulations [1].
  • Stability optimization: Evaluate long-term physical stability of high-Distearoylphosphatidylcholine-8B lipid nanoparticles under varying thermal and shear stress conditions relevant to manufacturing [6] [9].
  • Scalability barriers: Identify critical process parameters (e.g., ethanol injection rate, cooling profile) governing reproducible production of solid core/bilayer lipid nanoparticles at clinical scales [9].

The scope excludes pharmacological or safety assessments, focusing exclusively on Distearoylphosphatidylcholine-8B’s chemical functionality within nanostructured lipid carriers for nucleic acid delivery.

Properties

CAS Number

114928-03-9

Product Name

Dspc-8B

IUPAC Name

2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C52H104NO8P

Molecular Weight

902.4 g/mol

InChI

InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3

InChI Key

VLVOBXXQNILUKL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC

Synonyms

di-(8-n-butylstearoyl)phosphatidylcholine
DSPC-8B

Canonical SMILES

CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.